NDSB-201

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

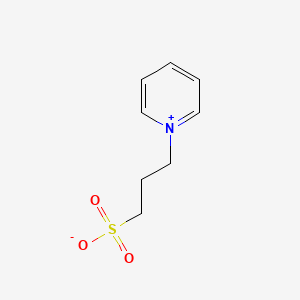

3-pyridin-1-ium-1-ylpropane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c10-13(11,12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REEBJQTUIJTGAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C=C1)CCCS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044592 | |

| Record name | 3-(Pyridinium-1-yl)propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Other Solid, White hygroscopic crystals; [Sigma-Aldrich MSDS] | |

| Record name | Pyridinium, 1-(3-sulfopropyl)-, inner salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(3-Sulphonatopropyl)pyridinium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19703 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

15471-17-7 | |

| Record name | 3-(1-Pyridinio)-1-propanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15471-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyridiniumpropane-3-sulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015471177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridinium, 1-(3-sulfopropyl)-, inner salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Pyridinium-1-yl)propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-sulphonatopropyl)pyridinium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PYRIDINIUMPROPANE-3-SULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QN4I6AI9EK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

NDSB-201: A Technical Guide to its Mechanism and Applications in Protein Biochemistry

Introduction: Non-detergent sulfobetaine (B10348) 201 (NDSB-201), chemically known as 3-(1-Pyridino)-1-propane sulfonate, is a zwitterionic compound widely utilized in protein biochemistry.[1] Unlike traditional detergents, this compound possesses a short hydrophobic group and a hydrophilic sulfobetaine group, which prevents the formation of micelles.[2][3][4][5] This unique property allows it to function as a powerful protein-specific additive that enhances the solubilization, stabilization, and renaturation of proteins without causing denaturation, even at high concentrations.[3][6] It is particularly effective in preventing protein aggregation during refolding processes and increasing the yield of soluble proteins, including membrane, nuclear, and cytoskeletal proteins.[2][6][7]

Physicochemical Properties

This compound exhibits several properties that make it an ideal additive for protein research. It is highly soluble in aqueous solutions, zwitterionic over a broad pH range, and does not significantly alter the pH or viscosity of biological buffers.[2][7] Furthermore, its lack of significant UV absorbance and inability to form micelles allows for easy removal by dialysis.[5][7]

| Property | Value | Reference |

| Full Name | 3-(1-Pyridino)-1-propane sulfonate | [1] |

| Molecular Formula | C₈H₁₁NO₃S | [1][4] |

| Molecular Weight | 201.24 g/mol | [4] |

| Appearance | White Powder | [1] |

| Purity | >99% | [1] |

| Solubility in Water | Highly soluble (> 2.0 M) | [2][7] |

| Micelle Formation | Does not form micelles | [3][5][7] |

| Denaturing Potential | Non-denaturing, even at 1 M | [3] |

| pH Effect | Does not significantly alter pH in buffered solutions | [2][7] |

| Removal | Easily removed by dialysis | [2] |

Mechanism of Action

The mechanism by which this compound facilitates protein folding and prevents aggregation is multifaceted, involving both general and protein-specific interactions.

1. General Mechanism: Shielding of Hydrophobic Surfaces

During protein refolding, partially folded intermediates often expose hydrophobic regions that can lead to intermolecular aggregation.[5] The proposed general mechanism suggests that the short hydrophobic group of this compound interacts with these exposed hydrophobic patches on protein surfaces.[2] This interaction effectively "shields" the hydrophobic regions, preventing the protein-protein interactions that lead to aggregation and allowing the protein to proceed towards its native, folded conformation.[2][7]

2. Specific Mechanism: Pharmacological Chaperone Activity

Recent studies have revealed a more specific mechanism where this compound can act as a pharmacological chaperone.[8][9] In the case of the type II TGF-β receptor extracellular domain (TBRII-ECD), X-ray crystallography showed that this compound binds to a specific, shallow hydrophobic pocket on the protein surface.[8][9] This interaction is stabilized by the stacking of the cationic pyridinium (B92312) group of this compound with aromatic residues, such as phenylalanine, within the binding site.[8][9] By occupying this pocket, this compound not only masks hydrophobic surfaces but also stabilizes the correctly folded state of the protein, thereby functioning as a chaperone to guide the folding process and prevent misfolding.[8]

References

- 1. Non-Detergent Sulfobetaine (NDSB) 201 [gbiosciences.com]

- 2. NDSB 201 protein renaturation and refolding reagent available from Soltec Bioscience - Soltec Ventures [soltecventures.com]

- 3. cephamls.com [cephamls.com]

- 4. zellbio.eu [zellbio.eu]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. goldbio.com [goldbio.com]

- 7. hamptonresearch.com [hamptonresearch.com]

- 8. The non-detergent sulfobetaine-201 acts as a pharmacological chaperone to promote folding and crystallization of the type II TGF-β receptor extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The non-detergent sulfobetaine-201 acts as a pharmacological chaperone to promote folding and crystallization of the type II TGF-β receptor extracellular domain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of NDSB-201 as a Pharmacological Chaperone in Protein Folding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein misfolding and aggregation are hallmarks of numerous debilitating diseases and significant bottlenecks in the production of recombinant therapeutic proteins. Pharmacological chaperones, small molecules that bind to and stabilize nascent or misfolded proteins, represent a promising strategy to mitigate these issues. Among these, the non-detergent sulfobetaine (B10348) NDSB-201 has emerged as a versatile and effective tool in the protein scientist's arsenal. This technical guide provides an in-depth exploration of this compound's role in promoting proper protein folding, preventing aggregation, and enhancing protein stability. We will delve into its mechanism of action, present quantitative data on its efficacy, provide detailed experimental protocols for its application, and visualize key concepts through structured diagrams.

This compound: Properties and Mechanism of Action

This compound, or 3-(1-pyridinio)-1-propanesulfonate, is a zwitterionic compound that is not classified as a detergent due to its short hydrophobic group, which prevents micelle formation.[1] This property allows it to be used at high concentrations (typically 0.5-1.0 M) without denaturing proteins, and it can be easily removed by dialysis.[2]

The primary role of this compound as a pharmacological chaperone stems from its ability to:

-

Prevent Aggregation: this compound interacts with early folding intermediates, preventing the intermolecular hydrophobic interactions that lead to aggregation.[2] This is particularly crucial during protein refolding from denatured states, such as from inclusion bodies.

-

Stabilize the Folded State: X-ray crystallography studies have revealed that this compound can bind to specific pockets on the surface of proteins. For instance, in the case of the type II TGF-β receptor extracellular domain (TBRII-ECD), this compound's pyridinium (B92312) group stacks with a phenylalanine residue in a hydrophobic pocket.[3] This interaction stabilizes the correctly folded conformation.

-

Facilitate Refolding: By preventing aggregation and stabilizing the native state, this compound shifts the equilibrium of the folding process towards the correctly folded protein, thereby increasing the yield of active protein.[3]

Quantitative Data on this compound Efficacy

The effectiveness of this compound has been demonstrated across various proteins. The following tables summarize key quantitative findings from the literature.

| Protein Target | This compound Concentration | Observed Effect | Reference |

| Type II TGF-β Receptor Extracellular Domain (TBRII-ECD) | Not specified (on-plate screen) | Up to threefold higher yield of active protein | [3] |

| TBRII-ECD Protease-Resistant (PR) variant | 1 M | 8–13 mg of purified protein from 50 mg of urea-solubilized protein | [3] |

| Various (33 proteins screened) | 1 M | Identified as a beneficial refolding agent | [4] |

| Cdc25A | 1 M | Positive synergistic interaction with BMC (bis-mercaptoacetamide cyclohexane) in refolding | [4] |

| Inclusion Bodies (general wash) | 0.125 M | Effective in washing and purifying inclusion bodies | [5] |

Table 1: Effect of this compound on Protein Refolding Yield.

| Protein Target | This compound Concentration | Observed Effect | Reference |

| Malate Dehydrogenase (MDH) | Not specified | Increased crystal size from 0.1 to 0.4 mm | [2] |

| Lysozyme | 0.25 M NDSB-195 (similar NDSB) | Nearly doubles protein solubility | [2] |

| Lysozyme | 0.75 M NDSB-195 (similar NDSB) | Nearly triples protein solubility | [2] |

| TBRII-ECD-PR | 50 mM | Accelerated crystallization (2-3 days vs. 1-2 weeks) | [3] |

Table 2: Effect of NDSBs on Protein Solubility and Crystallization.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

General Protocol for In Vitro Protein Refolding Screen with this compound

This protocol is designed as a screen to identify the optimal concentration of this compound for refolding a target protein from inclusion bodies.

Materials:

-

Purified inclusion bodies of the target protein

-

Denaturation Buffer: 6 M Guanidine Hydrochloride (GdnHCl) or 8 M Urea in 50 mM Tris-HCl, pH 8.0, 10 mM DTT

-

Refolding Buffer Base: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA

-

This compound stock solution (e.g., 2 M in water)

-

96-well microplate

-

Plate reader for activity assay or fluorescence measurement

Procedure:

-

Denaturation:

-

Resuspend the inclusion body pellet in Denaturation Buffer to a final protein concentration of 5-10 mg/mL.

-

Incubate at room temperature for 1-2 hours with gentle agitation to ensure complete solubilization.

-

Centrifuge at 14,000 x g for 15 minutes to remove any insoluble material. The supernatant contains the denatured protein.

-

-

Refolding Screen Setup:

-

In a 96-well plate, prepare a serial dilution of this compound in the Refolding Buffer Base. Final concentrations should range from 0 M to 1.5 M. For example, prepare wells with 0, 0.25, 0.5, 0.75, 1.0, and 1.25 M this compound.

-

Include controls with other common refolding additives (e.g., L-arginine, cyclodextrins) for comparison.

-

-

Refolding by Dilution:

-

Rapidly dilute the denatured protein solution 1:100 into the wells of the 96-well plate containing the different refolding buffers. The final protein concentration is typically in the range of 10-100 µg/mL.

-

Incubate the plate at 4°C for 24-48 hours without agitation.

-

-

Analysis of Refolding Yield:

-

Assess the amount of correctly folded protein using a relevant method:

-

Enzyme Activity Assay: If the protein is an enzyme, measure its specific activity.

-

Spectroscopic Analysis: For proteins with intrinsic fluorescence (e.g., tryptophan), monitor the change in fluorescence emission spectrum.

-

Size Exclusion Chromatography (SEC): Analyze the monomeric peak corresponding to the correctly folded protein.

-

SDS-PAGE: Centrifuge the refolding reactions to separate soluble and aggregated protein. Analyze the supernatant by SDS-PAGE.

-

-

Protocol for Dynamic Light Scattering (DLS) to Monitor Protein Aggregation

DLS is a non-invasive technique to measure the size distribution of particles in a solution, making it ideal for monitoring protein aggregation.[6][7]

Materials:

-

Purified target protein

-

Buffer of interest (e.g., PBS, Tris buffer)

-

This compound

-

DLS instrument and compatible cuvettes

-

Syringe filters (0.22 µm)

Procedure:

-

Sample Preparation:

-

Prepare stock solutions of the target protein (e.g., 1-2 mg/mL) and this compound at various concentrations in the buffer of interest.

-

Filter all solutions through a 0.22 µm syringe filter to remove dust and pre-existing aggregates.

-

-

DLS Measurement:

-

Prepare samples for analysis by mixing the protein solution with different concentrations of this compound (e.g., 0 M, 0.1 M, 0.5 M, 1 M). The final protein concentration should be within the optimal range for the DLS instrument (typically 0.5-1 mg/mL).

-

Transfer the samples to a clean, dust-free DLS cuvette.

-

Equilibrate the sample to the desired temperature in the DLS instrument.

-

-

Data Acquisition and Analysis:

-

Acquire DLS data over time to monitor the formation of aggregates. This can be done at a constant temperature or during a thermal ramp to induce aggregation.

-

Analyze the data to determine the hydrodynamic radius (Rh) and the polydispersity index (PDI). An increase in Rh and PDI over time indicates protein aggregation.

-

Compare the aggregation kinetics in the presence and absence of this compound to quantify its inhibitory effect.

-

Protocol for Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)

DSF is a high-throughput method to assess protein thermal stability by monitoring its unfolding temperature (Tm) in the presence of different ligands or buffer conditions.[8][9]

Materials:

-

Purified target protein (at least 95% pure)

-

Assay Buffer (e.g., 100 mM HEPES, pH 7.5, 150 mM NaCl)

-

This compound stock solution

-

SYPRO Orange dye (5000x stock in DMSO)

-

qPCR instrument with a thermal ramping capability

-

96- or 384-well qPCR plates

Procedure:

-

Reaction Setup:

-

Prepare a master mix containing the target protein and SYPRO Orange dye in the Assay Buffer. The final protein concentration is typically 2-5 µM, and the final dye concentration is 5x.

-

In a qPCR plate, add the desired final concentrations of this compound (e.g., ranging from 0 to 1 M).

-

Add the protein/dye master mix to each well to a final volume of 20-25 µL.

-

Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

-

-

Thermal Denaturation:

-

Place the plate in the qPCR instrument.

-

Set up a thermal ramp from 25°C to 95°C with a ramp rate of 1°C/minute.

-

Monitor the fluorescence of SYPRO Orange at each temperature increment.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of temperature. The resulting curve will be sigmoidal.

-

Determine the melting temperature (Tm), which is the midpoint of the unfolding transition (the peak of the first derivative).

-

A positive shift in Tm (ΔTm) in the presence of this compound indicates stabilization of the protein.

-

Visualizations

Signaling Pathway: Cellular Protein Quality Control and Pharmacological Chaperone Intervention

The following diagram illustrates the general pathways of protein folding and degradation in the endoplasmic reticulum (ER) and how a pharmacological chaperone like this compound can intervene to promote proper folding.

Cellular protein quality control and this compound's role.

Experimental Workflow: In Vitro Protein Refolding Screen

This diagram outlines the key steps in performing an in vitro protein refolding screen to optimize this compound concentration.

Workflow for this compound-assisted protein refolding screen.

Logical Relationship: Mechanism of this compound Action

This diagram illustrates the logical flow of how this compound acts on a misfolded protein to promote its correct folding.

References

- 1. info.gbiosciences.com [info.gbiosciences.com]

- 2. hamptonresearch.com [hamptonresearch.com]

- 3. The non-detergent sulfobetaine-201 acts as a pharmacological chaperone to promote folding and crystallization of the type II TGF-β receptor extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigation of protein refolding using a fractional factorial screen: A study of reagent effects and interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. unchainedlabs.com [unchainedlabs.com]

- 8. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. reactionbiology.com [reactionbiology.com]

NDSB-201 for Preventing Protein Aggregation In Vitro: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein aggregation is a significant challenge in the production and formulation of therapeutic proteins and in various in vitro biochemical and structural studies. The formation of non-native protein aggregates can lead to loss of biological activity, reduced yields, and potential immunogenicity. Non-detergent sulfobetaines (NDSBs) are a class of zwitterionic compounds that have emerged as effective tools to mitigate protein aggregation and facilitate protein refolding. This technical guide focuses on NDSB-201 (3-(1-Pyridino)-1-propanesulfonate), a widely used member of the NDSB family, providing a comprehensive overview of its properties, mechanism of action, and practical applications in preventing protein aggregation in vitro.

Core Concepts: Understanding this compound

This compound is a non-denaturing, zwitterionic additive that enhances the solubility and stability of proteins in aqueous solutions.[1] Unlike traditional detergents, this compound possesses a short hydrophobic group, which prevents the formation of micelles, even at high concentrations.[1] This characteristic allows for its easy removal from protein solutions via dialysis.[1]

Chemical and Physical Properties of this compound:

| Property | Value |

| Full Name | 3-(1-Pyridino)-1-propane sulfonate |

| Molecular Formula | C₈H₁₁NO₃S |

| Molecular Weight | 201.24 g/mol |

| Appearance | White crystalline powder |

| Solubility in Water | > 2 M |

| Effective Concentration | 0.5 - 1.0 M |

Mechanism of Action

This compound is thought to prevent protein aggregation and facilitate refolding through a combination of mechanisms. Primarily, it acts as a "pharmacological chaperone" by interacting with folding intermediates and stabilizing the native protein structure.[2]

-

Hydrophobic Interactions: The pyridinium (B92312) group of this compound can engage in arene-arene stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) that may be exposed in unfolded or partially folded protein states.[2] This interaction can shield hydrophobic patches, preventing them from self-associating and forming aggregates.[2]

-

Stabilization of the Folded State: X-ray crystallography studies have revealed that this compound can bind to specific pockets on the protein surface, often in proximity to aromatic residues.[2] This binding can stabilize the correctly folded conformation, shifting the equilibrium away from aggregation-prone species.[2]

-

Weakening of Protein-Protein Interactions: By interacting with the protein surface, this compound can weaken the non-specific protein-protein interactions that lead to aggregation.

Quantitative Data on this compound Efficacy

The effectiveness of this compound in improving protein refolding and solubility has been demonstrated in several studies. The optimal concentration of this compound is protein-dependent and should be determined empirically.

Table 1: Effect of this compound on Protein Refolding Yield

| Protein | Initial State | This compound Concentration | Refolding Buffer Components | Outcome | Reference |

| Type II TGF-β receptor extracellular domain (TBRII-ECD) | Urea-denatured | 1 M | 75 mM Tris (pH 8.0), 2 mM GSH, 0.5 mM GSSG | Up to threefold higher yield of active protein | [2] |

| Cdc25A | Inclusion Bodies | 1 M | In combination with Bis-mercaptoacetamide cyclohexane (B81311) (BMC) | Synergistic positive effect on refolding, enabling crystallization | [3] |

| 33 different proteins | Inclusion Bodies | 1 M | Part of a fractional factorial screen | Identified as a useful refolding agent in combination with other additives | [3] |

Table 2: General Guidelines for this compound Concentration in Different Applications

| Application | Typical this compound Concentration | Notes |

| Protein Refolding | 0.5 M - 1.0 M | Optimal concentration should be determined through screening. |

| Inclusion Body Washing | 0.125 M | Used to remove contaminants from inclusion body preparations. |

| Increasing Protein Solubility | 0.5 M - 1.0 M | Can be added to lysis buffers to improve the yield of soluble recombinant proteins.[4] |

| Protein Crystallization | 50 mM - 1.0 M | Can accelerate crystallization and improve crystal quality.[2] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

On-Plate Screening for Optimal Protein Refolding Conditions

This protocol is adapted from a study on the refolding of the Type II TGF-β receptor extracellular domain and can be modified for other proteins.[2]

Objective: To rapidly screen for effective refolding additives, including this compound.

Materials:

-

Purified, denatured protein in a suitable buffer (e.g., 8 M urea (B33335) or 6 M Guanidine (B92328) Hydrochloride)

-

96-well microplate

-

Refolding buffers with various additives (e.g., this compound, L-arginine, glycerol)

-

Redox system (e.g., reduced and oxidized glutathione (B108866) - GSH/GSSG)

-

Assay to determine protein activity or correct folding (e.g., ELISA, enzymatic assay)

Procedure:

-

Prepare Refolding Buffer Matrix: In a 96-well plate, prepare a matrix of refolding buffers. For example, vary the concentration of this compound (e.g., 0 M, 0.25 M, 0.5 M, 1.0 M) across different rows. Include other potential additives in different columns. A typical refolding buffer base could be 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 2 mM GSH, and 0.5 mM GSSG.

-

Initiate Refolding: Add a small, equal amount of the denatured protein solution to each well of the 96-well plate to initiate refolding by dilution. The final protein concentration should be low enough to minimize aggregation (e.g., 0.1 mg/mL).

-

Incubation: Seal the plate and incubate at a controlled temperature (e.g., 4°C or room temperature) for a set period (e.g., 24-48 hours) to allow for refolding.

-

Assess Refolding Efficiency: After incubation, assess the amount of correctly folded protein in each well using a suitable assay. For example, an ELISA can be used to quantify the amount of active protein that can be captured by a specific antibody.

-

Data Analysis: Compare the results across the different conditions to identify the optimal refolding buffer composition.

Inclusion Body Washing with this compound

This protocol is a general guideline for washing inclusion bodies to remove contaminating proteins and membrane components prior to solubilization and refolding.

Objective: To purify inclusion bodies from a cell lysate.

Materials:

-

Cell paste containing inclusion bodies

-

Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA)

-

Wash Buffer 1: Lysis buffer with 1% Triton X-100

-

Wash Buffer 2: Lysis buffer with 0.125 M this compound

-

Centrifuge

Procedure:

-

Cell Lysis: Resuspend the cell paste in lysis buffer and lyse the cells using a suitable method (e.g., sonication, high-pressure homogenization).

-

Initial Inclusion Body Collection: Centrifuge the lysate at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the inclusion bodies. Discard the supernatant.

-

Detergent Wash: Resuspend the pellet in Wash Buffer 1. Incubate for 15-20 minutes with gentle agitation. Centrifuge again and discard the supernatant. This step removes many membrane-associated proteins.

-

This compound Wash: Resuspend the pellet in Wash Buffer 2. Incubate for 15-20 minutes with gentle agitation. Centrifuge and discard the supernatant. This step helps to remove non-specifically bound proteins.

-

Final Wash: Resuspend the pellet in lysis buffer without any additives to wash away residual this compound. Centrifuge and discard the supernatant.

-

Proceed to Solubilization: The washed inclusion body pellet is now ready for solubilization in a strong denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride) followed by refolding.

Monitoring Protein Aggregation using Dynamic Light Scattering (DLS)

DLS is a non-invasive technique that can be used to monitor the size distribution of particles in a solution, making it an excellent tool for detecting protein aggregation.

Objective: To quantitatively assess the effect of this compound on preventing induced protein aggregation.

Materials:

-

Purified protein solution

-

DLS instrument

-

Low-volume cuvettes

-

Syringe filters (0.02 µm or 0.1 µm)

-

Stress-inducing agent (e.g., heat, chemical denaturant, pH change)

-

This compound stock solution

Procedure:

-

Sample Preparation: Prepare a series of protein samples in a suitable buffer. Each sample should contain the same protein concentration. Add varying concentrations of this compound (e.g., 0 M, 0.1 M, 0.25 M, 0.5 M, 1.0 M) to the samples.

-

Initial DLS Measurement (T=0): Filter each sample through a low-protein-binding syringe filter directly into a clean DLS cuvette to remove any pre-existing dust or large aggregates. Perform a DLS measurement at a controlled temperature to determine the initial size distribution and polydispersity index (PDI) of the protein in each condition. A monodisperse sample of a monomeric protein should show a single, narrow peak.

-

Induce Aggregation: Subject the samples to a stress condition known to induce aggregation. For example, incubate the samples at an elevated temperature for a specific time, add a sub-denaturing concentration of a chemical denaturant, or adjust the pH.

-

Post-Stress DLS Measurement: After the stress treatment, allow the samples to return to the initial measurement temperature. Perform another DLS measurement on each sample.

-

Data Analysis: Compare the DLS results before and after the stress treatment for each this compound concentration. An increase in the average particle size, the appearance of larger species (additional peaks), and an increase in the PDI are all indicative of protein aggregation. Quantify the percentage of aggregated protein based on the intensity or mass distribution provided by the DLS software. Plot the extent of aggregation as a function of this compound concentration to determine its dose-dependent effect on preventing aggregation.

Conclusion

This compound is a valuable and versatile tool for researchers, scientists, and drug development professionals facing challenges with protein aggregation and insolubility. Its non-denaturing, zwitterionic nature, coupled with its ability to stabilize folding intermediates and the native protein structure, makes it an effective additive in a wide range of in vitro applications. By empirically determining the optimal concentration for a given protein and application, this compound can significantly improve the yield of soluble, active protein, thereby facilitating downstream biochemical, structural, and therapeutic development. The protocols and data presented in this guide provide a solid foundation for the successful implementation of this compound to overcome protein aggregation challenges.

References

- 1. goldbio.com [goldbio.com]

- 2. The non-detergent sulfobetaine-201 acts as a pharmacological chaperone to promote folding and crystallization of the type II TGF-β receptor extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigation of protein refolding using a fractional factorial screen: A study of reagent effects and interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stabilizing additives added during cell lysis aid in the solubilization of recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Non-Detergent Sulfobetaines in Biochemical Research and Drug Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-detergent sulfobetaines (NDSBs) are a class of zwitterionic, amphiphilic small molecules that have emerged as powerful tools in biochemistry and drug development. Unlike traditional detergents, NDSBs do not form micelles at typical working concentrations, allowing them to solubilize and stabilize proteins without causing denaturation.[1][2][3] Their unique properties make them invaluable for a range of applications, including enhancing protein extraction, improving protein folding and renaturation, preventing aggregation, and facilitating protein crystallization. This guide provides an in-depth technical overview of the functions of NDSBs, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Core Functions and Mechanism of Action

NDSBs are characterized by a hydrophilic sulfobetaine (B10348) head group and a short hydrophobic tail. This structure prevents micelle formation, even at high concentrations (up to 1M), which is a key distinction from traditional detergents.[3] This feature allows for the gentle solubilization of proteins while preserving their native conformation and biological activity. The primary mechanism of action of NDSBs involves their ability to interact with the surface of proteins, thereby reducing protein-protein interactions that can lead to aggregation.[4][5] NDSBs with aromatic rings are particularly effective due to aromatic stacking interactions with denatured proteins.[3]

Key functions of NDSBs in biochemistry include:

-

Protein Solubilization and Extraction: NDSBs can significantly increase the yield of extracted proteins, including membrane, nuclear, and cytoskeletal proteins, by up to 30% to 100%.[1][6]

-

Protein Stabilization and Aggregation Prevention: They effectively prevent protein aggregation during various stages of purification, refolding, and storage by shielding hydrophobic patches on protein surfaces.[2][4][7]

-

Enhancement of Protein Refolding: NDSBs are widely used to improve the yield of active, correctly folded proteins from inclusion bodies or after denaturation.[2][5][8]

-

Facilitation of Protein Crystallization: By reducing protein aggregation and increasing solubility, NDSBs can promote the growth of larger, higher-quality protein crystals.[9]

Quantitative Data on NDSB Efficacy

The effectiveness of NDSBs can be quantified in various applications. The following tables summarize key data on their impact on protein refolding, solubility, and stability.

| NDSB Type | Protein | Application | Concentration | Quantitative Effect | Reference |

| NDSB-256 | Tryptophan Synthase β2 subunit | Refolding | 1.0 M | 100% refolding yield | [8] |

| Modified NDSBs | Tryptophan Synthase β2 subunit | Refolding | Not Specified | 97% and 100% refolding yield | [8] |

| NDSB-201 | Type II TGF-β receptor extracellular domain | Refolding | 1 M | 8-13 mg of purified protein from 50 mg of solubilized protein | [10] |

| NDSB-195 | Lysozyme | Solubility | 0.75 M | Nearly triples the solubility | [9] |

| NDSB-256 | Hen egg lysozyme | Refolding | 600 mM | 60% recovery of enzymatic activity | [9] |

| NDSB-256 | β-galactosidase | Refolding | 800 mM | 16% recovery of enzymatic activity | [11] |

Experimental Protocols

Protein Refolding from Inclusion Bodies using this compound

This protocol is adapted from a standard procedure for refolding proteins from bacterial inclusion bodies.

Materials:

-

Cell paste containing inclusion bodies

-

10X IB-Prep™ Buffer (e.g., 500 mM Tris-HCl, 500 mM NaCl, 10 mM TCEP, 5 mM EDTA, 50% glycerol, pH 8.0)

-

This compound

-

Guanidine Hydrochloride (GuHCl) or Urea

-

Refolding Buffer (e.g., 75 mM Tris-HCl, pH 8.0, 2 mM GSH, 0.5 mM GSSG)

-

Dialysis tubing and buffer

Procedure:

-

Inclusion Body Washing:

-

Resuspend the cell paste in 1X IB-Prep™ Buffer.

-

Add this compound to a final concentration of 0.125 M and stir for 15 minutes at room temperature.[12]

-

Centrifuge at 8,000 x g for 15 minutes at 10°C and discard the supernatant.

-

Resuspend the pellet in 1X System 2 IB wash buffer (containing 0.125 M this compound) and repeat the centrifugation.[12]

-

To remove residual this compound, wash the pellet twice with 1X cell resuspension buffer (without this compound).[12]

-

-

Denaturation:

-

Resuspend the washed inclusion body pellet in a denaturation buffer containing 6 M GuHCl or 8 M Urea.

-

-

Refolding:

-

Rapidly dilute the denatured protein solution into the refolding buffer containing 1 M this compound. The final protein concentration should be low to prevent aggregation.

-

Incubate at 4°C for 40 hours.[10]

-

-

Dialysis and Purification:

-

Dialyze the refolding mixture against a suitable buffer to remove this compound and other small molecules.

-

Purify the refolded protein using standard chromatography techniques.

-

Membrane Protein Extraction

This protocol provides a general workflow for extracting membrane proteins using NDSBs.

Materials:

-

Cell or tissue sample

-

Homogenization Buffer (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.2, with protease inhibitors)

-

Extraction Buffer (Homogenization buffer containing 0.5 - 1.0 M NDSB)

-

Ultracentrifuge

Procedure:

-

Homogenization:

-

Homogenize the cells or tissues in ice-cold homogenization buffer.

-

-

Removal of Soluble Proteins:

-

Centrifuge the homogenate at a low speed (e.g., 700 x g) to remove intact cells and nuclei.

-

Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the membranes.

-

-

Membrane Protein Extraction:

-

Resuspend the membrane pellet in the extraction buffer containing the desired concentration of NDSB.

-

Incubate on ice with gentle agitation.

-

-

Clarification:

-

Centrifuge at 100,000 x g to pellet any insoluble material. The supernatant contains the solubilized membrane proteins.

-

Visualizing Workflows with Graphviz

Protein Refolding Workflow

Caption: A generalized workflow for protein refolding from inclusion bodies using this compound.

Membrane Protein Extraction Workflow

Caption: A typical workflow for the extraction of membrane proteins utilizing non-detergent sulfobetaines.

Conclusion

Non-detergent sulfobetaines are versatile and powerful reagents that address many of the challenges associated with protein biochemistry and drug development. Their ability to solubilize and stabilize proteins in their native state, prevent aggregation, and facilitate refolding and crystallization makes them indispensable tools for researchers. The quantitative data and protocols provided in this guide offer a starting point for the effective application of NDSBs in a variety of experimental settings. As research continues, the development of new and even more efficient NDSBs holds the promise of further advancing our ability to study and manipulate proteins for therapeutic and biotechnological purposes.

References

- 1. Enhancing protein solubilization with nondetergent sulfobetaines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. goldbio.com [goldbio.com]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. mrs-j.org [mrs-j.org]

- 5. Interactions of non-detergent sulfobetaines with early folding intermediates facilitate in vitro protein renaturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. interchim.fr [interchim.fr]

- 7. Non-detergent Sulfobetaines (NDSB) Suitable for Protein Handling | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. hamptonresearch.com [hamptonresearch.com]

- 10. The non-detergent sulfobetaine-201 acts as a pharmacological chaperone to promote folding and crystallization of the type II TGF-β receptor extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The application of the NDSB Family. - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 12. merckmillipore.com [merckmillipore.com]

The Zwitterionic Nature of NDSB-201: A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the realms of protein chemistry, proteomics, and drug development, the manipulation of protein solubility and stability is a critical determinant of experimental success. Aggregation, misfolding, and poor crystallization are common hurdles that can impede progress. NDSB-201 (3-(1-Pyridinio)-1-propanesulfonate) is a non-detergent sulfobetaine, a class of chemical tools designed to mitigate these challenges. Its efficacy stems from its unique zwitterionic nature, which allows it to interact with proteins in a manner that discourages aggregation and promotes the native conformational state. This technical guide provides an in-depth exploration of the zwitterionic properties of this compound, its applications, and detailed experimental protocols for its use and characterization.

Physicochemical Properties of this compound

This compound is a white, powdered solid that is highly soluble in aqueous solutions.[1][2] Its key physicochemical properties are summarized in the table below, providing a quantitative overview for its application in experimental design.

| Property | Value | References |

| Full Chemical Name | 3-(1-Pyridinio)-1-propanesulfonate | [1] |

| Synonyms | 1-(3-Sulfopropyl)pyridinium hydroxide, inner salt | [3] |

| Molecular Formula | C₈H₁₁NO₃S | [1] |

| Molecular Weight | 201.24 g/mol | [1] |

| CAS Number | 15471-17-7 | [1] |

| Appearance | White Powder | [1] |

| Purity | ≥99% (titration) | [2] |

| Solubility in Water | > 2.0 M | [4] |

| pH (50% in H₂O) | 2.5 - 6.0 | [5] |

The Zwitterionic Core of this compound

The functionality of this compound is intrinsically linked to its zwitterionic structure. A zwitterion is a molecule that contains an equal number of positively and negatively charged functional groups, resulting in a net charge of zero.[6] In the case of this compound, the molecule possesses a positively charged pyridinium (B92312) ring and a negatively charged sulfonate group.[3] This dual-charge state is maintained over a wide pH range, making this compound a versatile tool in various biochemical applications.[2]

The short hydrophobic group (the propyl chain connecting the charged moieties) is insufficient to induce the formation of micelles, which distinguishes this compound from traditional zwitterionic detergents like CHAPS.[1][4] This non-detergent characteristic is crucial as it allows for the solubilization and stabilization of proteins without disrupting their native structure.[1]

Applications Driven by Zwitterionic Properties

The unique chemical nature of this compound underpins its utility in several key applications within research and drug development.

Protein Refolding and Renaturation

Recombinant proteins expressed in bacterial systems often form insoluble aggregates known as inclusion bodies. The recovery of functional protein from these aggregates requires a denaturation step followed by refolding. This compound is highly effective in the refolding stage, as it prevents the hydrophobic regions of folding intermediates from interacting and forming aggregates.[1]

Protein Solubilization and Stabilization

This compound can enhance the yield of soluble proteins during extraction, including challenging classes such as membrane, nuclear, and cytoskeletal proteins.[4] Its proposed mechanism involves the interaction of its short hydrophobic group with exposed hydrophobic patches on the protein surface, effectively shielding them from aggregation.[4]

Additive in Protein Crystallization

The production of high-quality crystals is often a bottleneck in structural biology. This compound can be employed as a crystallization additive to improve crystal quality and, in some cases, to promote the formation of new crystal forms.[4] It is thought to act by preventing non-specific protein aggregation, which can interfere with the ordered packing of molecules into a crystal lattice.[4]

Pharmacological Chaperone Activity

Recent studies have revealed a more specific role for this compound beyond its general stabilizing effects. X-ray crystallography has shown that this compound can bind to a hydrophobic pocket on the surface of the Type II TGF-β receptor.[7] This interaction, where the pyridinium group of this compound stacks with aromatic residues in the protein, stabilizes the folded state. This finding suggests that this compound can act as a pharmacological chaperone, not only preventing aggregation but also actively stabilizing the native protein conformation.[7]

Experimental Protocols

The following section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Protein Refolding from Inclusion Bodies using this compound

This protocol outlines a general procedure for the refolding of a target protein from E. coli inclusion bodies, incorporating this compound in the wash steps to facilitate subsequent refolding.

Materials:

-

Cell paste containing the target protein in inclusion bodies

-

Lysis Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 8.0)

-

Wash Buffer A (Lysis Buffer with 1% Triton X-100)

-

Wash Buffer B (Lysis Buffer with 0.5 M this compound)

-

Denaturation Buffer (e.g., 8 M Guanidine Hydrochloride (GdnHCl) or 8 M Urea in a suitable buffer)

-

Refolding Buffer (A buffer conducive to the target protein's stability, often containing additives like L-arginine, and reduced/oxidized glutathione)

-

Dialysis tubing and equipment

-

Centrifuge and appropriate tubes

Procedure:

-

Cell Lysis: Resuspend the cell paste in Lysis Buffer and lyse the cells using a standard method such as sonication or a French press.

-

Inclusion Body Isolation: Centrifuge the lysate at high speed (e.g., 15,000 x g for 20 minutes) to pellet the inclusion bodies. Discard the supernatant.

-

Detergent Wash: Resuspend the pellet in Wash Buffer A to remove membrane fragments and lipids. Centrifuge again and discard the supernatant.

-

This compound Wash: Resuspend the pellet in Wash Buffer B. This step helps to remove Triton X-100 and other contaminants while pre-conditioning the inclusion bodies for refolding. Incubate for 15-30 minutes with gentle agitation.

-

Final Wash: Centrifuge and resuspend the pellet in Lysis Buffer without any additives to wash away residual this compound. Pellet the inclusion bodies one final time.

-

Solubilization/Denaturation: Resuspend the washed inclusion bodies in Denaturation Buffer. Stir for several hours or overnight at 4°C to ensure complete solubilization.

-

Clarification: Centrifuge at high speed to remove any remaining insoluble material.

-

Refolding by Dilution: Slowly add the denatured protein solution to a large volume of chilled Refolding Buffer with stirring. The final protein concentration should be low (typically 10-100 µg/mL) to favor intramolecular folding over intermolecular aggregation.

-

Dialysis: Dialyze the refolded protein solution against a suitable buffer to remove the denaturant and other small molecules.

-

Analysis: Assess the success of refolding by activity assays, SDS-PAGE, and spectroscopic methods like circular dichroism.

Protocol 2: Assessing Protein Thermal Stability with this compound via Thermal Shift Assay (TSA)

This protocol describes a general method to quantify the stabilizing effect of this compound on a target protein by measuring changes in its melting temperature (Tm).

Materials:

-

Purified target protein (at a concentration of ~0.1-0.2 mg/mL)

-

SYPRO Orange fluorescent dye (e.g., 5000x stock in DMSO)

-

Buffer for the protein of interest

-

This compound stock solution (e.g., 2 M in the same buffer)

-

96-well PCR plate

-

Real-time PCR instrument capable of performing a melt curve analysis

Procedure:

-

Prepare Master Mix: For each condition (with and without this compound), prepare a master mix containing the protein and SYPRO Orange dye in the appropriate buffer. The final dye concentration is typically 5x.

-

Set up Plate:

-

Control Wells: Pipette the master mix without this compound into several wells of the 96-well plate.

-

Test Wells: Pipette the master mix and add varying final concentrations of this compound (e.g., 0.1 M, 0.25 M, 0.5 M, 1 M). Ensure the final volume in all wells is the same.

-

Include buffer-only and dye-only controls.

-

-

Run Thermal Melt: Place the plate in the real-time PCR instrument. Set up a melt curve experiment with a temperature ramp from 25°C to 95°C, with a ramp rate of approximately 1°C/minute. Monitor the fluorescence of SYPRO Orange.

-

Data Analysis:

-

The instrument software will generate a melt curve (fluorescence vs. temperature).

-

The melting temperature (Tm) is the midpoint of the transition, which can be determined by finding the peak of the first derivative of the melt curve.

-

Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the control (protein alone) from the Tm of the protein in the presence of this compound. A positive ΔTm indicates stabilization.

-

Conclusion

This compound is a powerful and versatile tool for researchers and professionals in drug development. Its zwitterionic, non-detergent nature provides a unique mechanism for preventing protein aggregation and enhancing solubility and stability without compromising the native protein structure. The ability of this compound to act as a pharmacological chaperone opens new avenues for its application in stabilizing therapeutic proteins and aiding in structural studies. The protocols provided in this guide offer a practical framework for harnessing the benefits of this compound in protein refolding and for quantifying its stabilizing effects, thereby facilitating the advancement of protein-based research and therapeutics.

References

- 1. goldbio.com [goldbio.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 3-(1-Pyridinio)-1-propanesulfonate | C8H11NO3S | CID 84929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hamptonresearch.com [hamptonresearch.com]

- 5. Differential Scanning Calorimetry to Quantify Heat-Induced Aggregation in Concentrated Protein Solutions | Springer Nature Experiments [experiments.springernature.com]

- 6. Isoelectric point - Wikipedia [en.wikipedia.org]

- 7. The non-detergent sulfobetaine-201 acts as a pharmacological chaperone to promote folding and crystallization of the type II TGF-β receptor extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]

NDSB-201 as a Chemical Tool for Protein Studies: An In-depth Technical Guide

Introduction

Non-detergent sulfobetaines (NDSBs) are a class of zwitterionic chemical compounds utilized extensively in protein biochemistry.[1][2] Among these, NDSB-201, chemically known as 3-(1-Pyridino)-1-propane sulfonate, has emerged as a powerful tool for researchers, scientists, and drug development professionals.[3][4] Unlike traditional detergents, NDSBs possess short hydrophobic groups that prevent the formation of micelles, thus they are not considered true detergents.[3][5] This unique property allows this compound to solubilize and stabilize proteins, prevent aggregation, and facilitate refolding without causing denaturation, even at high concentrations.[3][6] This guide provides a comprehensive overview of this compound, its mechanism of action, quantitative data on its application, and detailed experimental protocols.

Core Properties of this compound

This compound is a white, powdered solid that is highly soluble in water.[3][4][7] Its zwitterionic nature across a wide pH range and minimal absorbance in the near-UV spectrum make it compatible with many standard biochemical assays and protein quantification methods.[6][8]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Full Chemical Name | 3-(1-Pyridino)-1-propane sulfonate | [4] |

| Synonym | 1-(3-Sulfopropyl)-pyridinium hydroxide, inner salt | [9] |

| CAS Number | 15471-17-7 | [7][8] |

| Molecular Formula | C₈H₁₁NO₃S | [3][4][7] |

| Molecular Weight | 201.24 g/mol | [3][8] |

| Appearance | White Powder | [4][7] |

| Purity | >99% | [4] |

| Solubility in Water | Highly soluble, typically >2.0 M | [5] |

| Micelle Formation | Does not form micelles | [3][5][6] |

| UV Absorbance (280 nm) | Does not absorb significantly | [6][8] |

Mechanism of Action

This compound primarily functions by interacting with proteins in a way that discourages aggregation and stabilizes their native or near-native conformations.[10][11] During protein folding or refolding, hydrophobic regions of the protein can become transiently exposed, leading to intermolecular aggregation, which is often an irreversible process.[6][12]

This compound mitigates this in several ways:

-

Pharmacological Chaperone Activity : It can act as a pharmacological chaperone by binding to folding intermediates.[10] X-ray crystallography studies have revealed that this compound can occupy shallow hydrophobic pockets on a protein's surface, often interacting with aromatic residues like phenylalanine through π-π stacking.[10]

-

Preventing Aggregation : By masking these exposed hydrophobic surfaces, this compound prevents the protein-protein interactions that lead to aggregation.[5][10] This action is crucial when refolding proteins from inclusion bodies or stabilizing them at high concentrations.

-

Stabilizing the Folded State : The binding of this compound can stabilize the final, correctly folded state of the protein, shifting the equilibrium away from unfolded and aggregated species.[10]

Applications and Quantitative Data

This compound is a versatile tool with a broad range of applications in protein studies. Its primary uses include improving protein solubility, enhancing the yield of refolded proteins, and aiding in the crystallization process.[2][5]

Table 2: Typical Working Concentrations of this compound for Various Applications

| Application | Typical Concentration | Notes | Reference(s) |

| Protein Refolding & Renaturation | 0.5 - 1.0 M | Optimal concentration is protein-dependent and may require screening. | [1][10] |

| Inclusion Body Washing | ~0.125 M | Used to remove membrane components and other contaminants. | [13] |

| Improving Protein Solubility | 0.5 - 1.0 M | Increases yields of membrane, nuclear, and cytoskeletal proteins. | [1][8] |

| Protein Crystallization | 0.25 - 1.0 M | Acts as an additive to improve crystal quality and growth rate. | [1][2][10] |

| Halophilic Protein Purification | Variable | Can be used as a substitute for NaCl in low ionic strength buffers. | [2][8] |

Experimental Protocols

The following sections provide detailed methodologies for common applications of this compound.

Protocol 1: Refolding of Recombinant Proteins from Inclusion Bodies

This protocol is a generalized procedure for refolding proteins that have been expressed as insoluble inclusion bodies (IBs) in bacterial systems.

1. Inclusion Body Isolation and Washing: a. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 50 mM NaCl, 1 mM TCEP, 0.5 mM EDTA, pH 8.0).[13] b. Lyse cells using mechanical methods (e.g., sonication, French press) to achieve the highest IB yield.[13] c. Centrifuge the lysate at 8,000 x g for 15 minutes at 10°C to pellet the inclusion bodies. Discard the supernatant.[13] d. Wash the pellet by resuspending it in a wash buffer containing 0.125 M this compound (e.g., 50 mM Tris-HCl, 50 mM NaCl, 1 mM TCEP, 0.5 mM EDTA, 0.125 M this compound, pH 8.0).[13] Stir for 15 minutes. e. Centrifuge again at 8,000 x g for 15 minutes at 10°C. Discard the supernatant. Repeat the wash step to ensure complete removal of contaminants.[13]

2. Denaturation and Solubilization: a. Resuspend the washed IB pellet in a denaturation buffer (e.g., 50 mM Tris-HCl, 0.2 M NaCl, 2.0 mM EDTA, 7.0 M Guanidine-HCl, pH 8.0).[13] b. Incubate at room temperature with gentle stirring for 1-2 hours to ensure complete solubilization and denaturation of the protein. c. Centrifuge at 15,000 x g for 30 minutes to remove any remaining insoluble material. The supernatant now contains the denatured protein.

3. Protein Refolding: a. Prepare the refolding buffer. An optimized example for TBRII-ECD is 75 mM Tris (pH 8.0), 1 M this compound, 2 mM reduced glutathione (B108866) (GSH), and 0.5 mM oxidized glutathione (GSSG).[10] b. Initiate refolding by rapid dilution. Add the denatured protein solution dropwise into the cold (4°C) refolding buffer with gentle stirring. The final protein concentration should be low (typically 20-100 µg/mL) to minimize aggregation. c. Incubate the refolding mixture at 4°C for 24-48 hours.[10]

4. Purification and Concentration: a. After refolding, concentrate the protein solution using ultrafiltration. b. Purify the refolded protein using standard chromatography techniques (e.g., size-exclusion, ion-exchange) to separate correctly folded monomers from aggregates and other impurities. This compound can be easily removed by dialysis or during chromatography.[3][8]

References

- 1. interchim.fr [interchim.fr]

- 2. hamptonresearch.com [hamptonresearch.com]

- 3. goldbio.com [goldbio.com]

- 4. Non-Detergent Sulfobetaine (NDSB) 201 [gbiosciences.com]

- 5. NDSB 201 protein renaturation and refolding reagent available from Soltec Bioscience - Soltec Ventures [soltecventures.com]

- 6. info.gbiosciences.com [info.gbiosciences.com]

- 7. hopaxfc.com [hopaxfc.com]

- 8. This compound去垢剂 A non-detergent sulfobetaine. Reported to prevent protein aggregation and facilitate the renaturation of chemically and thermally denatured proteins. Zwitterionic over a wide pH range. Easily removed by dialysis. | Sigma-Aldrich [sigmaaldrich.com]

- 9. Anatrace.com [anatrace.com]

- 10. The non-detergent sulfobetaine-201 acts as a pharmacological chaperone to promote folding and crystallization of the type II TGF-β receptor extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mrs-j.org [mrs-j.org]

- 12. Solubility of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. merckmillipore.com [merckmillipore.com]

The Crucial Role of Non-Detergent Sulfobetaines in Protein Science: A Technical Guide

An In-depth Exploration of the Discovery, Development, and Application of Non-Detergent Sulfobetaines for Researchers, Scientists, and Drug Development Professionals.

Non-detergent sulfobetaines (NDSBs) have emerged as invaluable tools in the realm of protein chemistry, offering mild yet effective solutions for enhancing protein solubility, stability, and refolding. Unlike traditional detergents that can disrupt protein structure, NDSBs provide a gentler alternative, making them particularly well-suited for the delicate handling of proteins in research, diagnostics, and the development of therapeutics. This technical guide delves into the core principles of NDSBs, from their fundamental properties to their practical applications, providing researchers with the knowledge to effectively harness these powerful molecules.

The Genesis of Non-Detergent Sulfobetaines

The journey of NDSBs began with the need for solubilizing agents that could overcome the challenge of protein aggregation without causing denaturation. Traditional methods often relied on harsh detergents or chaotropic agents, which, while effective at solubilizing proteins, frequently led to a loss of biological activity. NDSBs were designed to address this limitation. They are zwitterionic compounds, possessing both a positively charged head group and a negatively charged sulfonate group, which are separated by a short hydrophobic chain. This unique amphipathic nature allows them to interact with hydrophobic regions on protein surfaces, thereby preventing aggregation, without the micelle-forming properties of conventional detergents that can lead to denaturation.[1]

Physicochemical Properties and Mechanism of Action

The effectiveness of NDSBs lies in their distinct physicochemical properties. Their zwitterionic nature over a wide pH range ensures that they do not significantly alter the pH of buffered solutions. Furthermore, their short hydrophobic tails prevent the formation of micelles, which are characteristic of detergents and are often responsible for protein denaturation.[1] NDSBs are highly soluble in water and can be easily removed from protein solutions by dialysis.

The primary mechanism by which NDSBs facilitate protein folding is by preventing the aggregation of folding intermediates. During the refolding process, partially folded proteins expose hydrophobic patches that are prone to interacting with each other, leading to the formation of insoluble aggregates. NDSBs are thought to bind to these exposed hydrophobic surfaces, effectively shielding them from intermolecular interactions and allowing the protein to explore its conformational space and achieve its native, biologically active structure.[2] They have been shown to interfere with the very early stages of the folding process, limiting the abortive interactions that can lead to aggregation.[2]

Quantitative Analysis of NDSB Efficacy in Protein Refolding

The efficacy of various NDSBs in promoting the refolding of different proteins has been quantitatively assessed in numerous studies. The following table summarizes the impact of selected NDSBs on the refolding yield of several model proteins.

| Protein | NDSB Type | NDSB Concentration (M) | Refolding Yield/Activity Increase | Reference |

| Cdc25A | NDSB-201 | Not specified | Synergistic interaction with BMC leading to crystallization | [3] |

| 33 Diverse Proteins | This compound | Not specified | Significantly improved refolding for a subset of proteins | [3] |

| Hen Egg Lysozyme | NDSB-256-4T | 0.6 | 60% enzymatic activity | [4] |

| Tryptophan Synthase β2 subunit | NDSB-256-4T | 1.0 | 100% enzymatic activity | [4] |

| Organophosphorus Hydrolase | Combination of rapid dilution and dialysis with refolding buffer | Not specified | ~50% refolding efficiency |

Experimental Protocols

General Procedure for Protein Refolding using NDSBs

This protocol provides a general framework for utilizing NDSBs to refold proteins from inclusion bodies. Optimization of specific parameters such as NDSB concentration, temperature, and incubation time is often necessary for each target protein.

Materials:

-

Purified inclusion bodies containing the target protein.

-

Denaturation Buffer: e.g., 6 M Guanidine Hydrochloride (GuHCl) or 8 M Urea in a suitable buffer (e.g., Tris-HCl) with a reducing agent (e.g., DTT) if disulfide bonds are present.

-

Refolding Buffer: A suitable buffer (e.g., Tris-HCl, pH 7-8.5) containing a specific concentration of NDSB (typically 0.5-1 M). For proteins with disulfide bonds, a redox system (e.g., reduced and oxidized glutathione) should be included.

-

Dialysis tubing or centrifugal concentrators for buffer exchange.

Procedure:

-

Solubilization of Inclusion Bodies:

-

Resuspend the washed inclusion bodies in the Denaturation Buffer.

-

Incubate with gentle agitation until the inclusion bodies are fully dissolved. This may take from 30 minutes to several hours.

-

Centrifuge the solution at high speed to remove any remaining insoluble material.

-

-

Protein Refolding by Dilution:

-

Rapidly dilute the denatured protein solution into the chilled Refolding Buffer. A dilution factor of 50-100 fold is common to reduce the denaturant concentration effectively.

-

The final protein concentration in the refolding buffer should be low (typically in the µg/mL range) to minimize aggregation.

-

Incubate the refolding mixture at a low temperature (e.g., 4°C) with gentle stirring for a period ranging from a few hours to overnight.

-

-

Removal of NDSB and Concentration:

-

After refolding, the NDSB and any remaining denaturant can be removed by dialysis against a suitable buffer or by using centrifugal concentrators.

-

The refolded protein can then be concentrated to the desired level.

-

-

Analysis of Refolded Protein:

-

Assess the success of refolding by analyzing the protein's solubility, structure (e.g., using circular dichroism), and biological activity (e.g., enzymatic assay). SDS-PAGE can be used to check for protein purity and aggregation.[5]

-

Synthesis of 3-(1-Pyridinio)propanesulfonate (this compound)

This protocol describes a representative method for the synthesis of this compound.

Materials:

-

1,3-Propanesultone

-

Suitable solvent (e.g., acetonitrile (B52724) or acetone)

Procedure:

-

In a round-bottom flask, dissolve an equimolar amount of pyridine in the chosen solvent.

-

Slowly add an equimolar amount of 1,3-propanesultone to the pyridine solution with stirring. The reaction is typically exothermic.

-

Continue stirring the reaction mixture at room temperature for several hours to overnight. The product will precipitate out of the solution as a white solid.

-

Collect the precipitate by vacuum filtration and wash it with the solvent to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain pure 3-(1-pyridinio)propanesulfonate.

-

The identity and purity of the synthesized this compound can be confirmed by techniques such as NMR spectroscopy and elemental analysis.[6]

Visualizing the Impact of NDSBs on Protein Folding

The following diagrams, generated using the DOT language, illustrate key concepts related to the function and application of non-detergent sulfobetaines.

This diagram illustrates the critical role of NDSBs in preventing the aggregation of folding intermediates. By binding to the exposed hydrophobic regions of partially folded proteins, NDSBs steer the equilibrium away from the formation of inactive aggregates and towards the correctly folded, native state.

References

- 1. info.gbiosciences.com [info.gbiosciences.com]

- 2. Interactions of non-detergent sulfobetaines with early folding intermediates facilitate in vitro protein renaturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigation of protein refolding using a fractional factorial screen: A study of reagent effects and interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hamptonresearch.com [hamptonresearch.com]

- 5. researchgate.net [researchgate.net]

- 6. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]

Methodological & Application

Application Notes and Protocols for Protein Refolding Using 1M NDSB-201

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recombinant proteins overexpressed in bacterial systems, such as E. coli, frequently form insoluble aggregates known as inclusion bodies. While inclusion bodies contain a high concentration of the desired protein, they are biologically inactive. Protein refolding is a critical downstream process to recover functional proteins from these aggregates. Non-detergent sulfobetaines (NDSBs) are a class of chemical chaperones that aid in this process by preventing protein aggregation and facilitating correct folding.[1][2] NDSB-201, in particular, has been shown to be a highly effective additive in protein refolding protocols.[3][4]

These application notes provide a detailed protocol for protein refolding utilizing 1M this compound, along with supporting data and visualizations to guide researchers in achieving optimal refolding yields.

Mechanism of Action

This compound is a zwitterionic compound that is not considered a detergent as it does not form micelles.[2][5] Its mechanism of action in protein refolding is attributed to its ability to interact with hydrophobic regions on the surface of unfolded or partially folded proteins.[2] This interaction shields these hydrophobic patches, preventing the protein-protein aggregation that competes with proper folding.[1][3] Some studies suggest that this compound can bind to specific pockets on the protein, thereby stabilizing the correctly folded conformation.[3] This chaperone-like activity promotes the formation of soluble, biologically active proteins.

Data Presentation

The efficacy of this compound in protein refolding has been demonstrated in various studies. The following table summarizes quantitative data from a study on the refolding of the extracellular domain of the Type II TGF-β receptor (TBRII-ECD).

| Parameter | Without this compound | With 1M this compound | Fold Increase | Reference |

| Yield of Active Protein | Baseline | Up to 3-fold higher | ~3x | [3][6] |

| Purified Protein from 50mg Solubilized Inclusion Bodies | Variable | 8 - 13 mg | - | [3] |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the refolding of proteins from inclusion bodies using a refolding buffer containing 1M this compound.

Materials:

-

Cell paste containing inclusion bodies

-

Lysis Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 8.0)

-

DNase I

-

Inclusion Body Wash Buffer (e.g., Lysis Buffer with 1% Triton X-100 or 0.125 M this compound)[7]

-

Solubilization Buffer (e.g., 8 M Urea or 6 M Guanidine Hydrochloride in 50 mM Tris-HCl, 1 mM DTT, pH 8.0)[8]

-

Refolding Buffer (50 mM Tris-HCl, 0.5 M Arginine, 1 mM GSH, 0.1 mM GSSG, 1 M this compound, pH 8.0)

-

Dialysis Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

-

Centrifuge and appropriate tubes

-

Sonciator or other cell disruption equipment

-

Dialysis tubing or cassette

-

Spectrophotometer for protein quantification

Protocol:

Part 1: Inclusion Body Isolation and Washing

-

Thaw the cell paste on ice. Resuspend the cell paste in ice-cold Lysis Buffer (typically 5-10 mL per gram of cell paste).

-

Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

-

Add DNase I to a final concentration of 20 µg/mL.

-

Lyse the cells by sonication on ice. Perform short bursts to prevent overheating of the sample.

-

Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.

-

Discard the supernatant. Resuspend the pellet in Inclusion Body Wash Buffer.

-

Centrifuge at 15,000 x g for 20 minutes at 4°C.

-

Repeat the wash step (steps 6 and 7) two more times to ensure removal of contaminating proteins and lipids.

Part 2: Solubilization of Inclusion Bodies

-

Resuspend the washed inclusion body pellet in Solubilization Buffer. The volume will depend on the size of the pellet, aiming for a protein concentration of 5-10 mg/mL.

-

Incubate at room temperature with gentle agitation for 1-2 hours, or until the pellet is fully dissolved.

-

Centrifuge at 15,000 x g for 20 minutes at 4°C to remove any remaining insoluble material.

-

Determine the protein concentration of the solubilized protein solution using a Bradford assay or by measuring absorbance at 280 nm.

Part 3: Protein Refolding by Dilution

-

Prepare the Refolding Buffer containing 1M this compound. It is recommended to chill the buffer to 4°C.

-

Slowly add the solubilized protein solution drop-wise into the cold Refolding Buffer with gentle stirring. The final protein concentration in the refolding buffer should be low, typically between 0.05 and 0.5 mg/mL, to favor intramolecular folding over intermolecular aggregation.[8]

-

Incubate the refolding mixture at 4°C for 12-48 hours with gentle stirring.

Part 4: Dialysis and Concentration

-

Transfer the refolding mixture to a dialysis cassette or tubing.

-

Dialyze against the Dialysis Buffer at 4°C. Perform at least three buffer changes of 100-fold volume excess over 24 hours to remove the denaturant, this compound, and other refolding additives.

-

After dialysis, centrifuge the protein solution at 15,000 x g for 20 minutes at 4°C to pellet any aggregated protein.

-

Carefully collect the supernatant containing the refolded protein.

-

Concentrate the refolded protein to the desired concentration using an appropriate method (e.g., centrifugal concentrators).

-

Assess the purity, concentration, and activity of the refolded protein using SDS-PAGE, spectrophotometry, and a relevant functional assay.

Mandatory Visualization

Caption: Experimental workflow for protein refolding using 1M this compound.

References

- 1. goldbio.com [goldbio.com]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. The non-detergent sulfobetaine-201 acts as a pharmacological chaperone to promote folding and crystallization of the type II TGF-β receptor extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The non-detergent sulfobetaine-201 acts as a pharmacological chaperone to promote folding and crystallization of the type II TGF-β receptor extracellular domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. interchim.fr [interchim.fr]

- 6. benchchem.com [benchchem.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Inclusion Bodies Protein Expression and Protein Refolding Protocol | FineTest Recombinant Protein [fn-test.com]

Application Notes: Utilizing 0.125M NDSB-201 as a Wash Agent for Enhanced Purity of Inclusion Bodies

Introduction